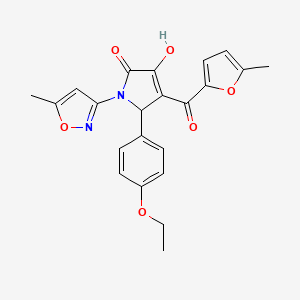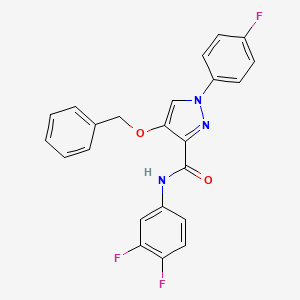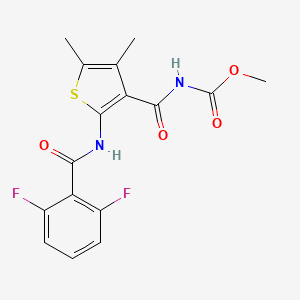![molecular formula C23H19FN4OS B2847155 3-fluoropropyl 4-{2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl ether CAS No. 478039-32-6](/img/structure/B2847155.png)
3-fluoropropyl 4-{2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 385.47 . Other physical and chemical properties such as melting point, boiling point, density, and toxicity information are mentioned but not detailed .Applications De Recherche Scientifique
Herbicide Development
Research on pyrazole derivatives, such as pyrazole nitrophenyl ethers and pyrazolyl fluorotolyl ethers, has shown significant herbicidal effects by inhibiting protoporphyrinogen IX oxidase. These compounds, especially with trifluoromethyl groups substituting for nitro groups, exhibit pre-emergent activity against narrowleaf weed species. This suggests potential applications in developing novel herbicides with specific action mechanisms (Clark, 1996).
Cancer Research
Fluoro-substituted benzo[b]pyrans and their derivatives have demonstrated anti-cancer activity, particularly against lung cancer. These compounds, through various synthetic pathways, yield structures that show anticancer activity at lower concentrations compared to traditional drugs. This highlights the role of fluoro-substituted compounds in medicinal chemistry for the development of new cancer therapeutics (Hammam et al., 2005).
Molecular Probes and Imaging
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives have been used to create high affinity and selective antagonists for the human A(2A) adenosine receptor. These compounds, with modifications like fluoropropyl groups for (18)F incorporation, serve as pharmacological probes for studying receptor interactions, potentially offering applications in molecular imaging and diagnostics (Kumar et al., 2011).
Conductive Polymer Composites
The synthesis of poly(arylene ether ketone) and its composites with polypyrrole demonstrates the development of electrically conductive materials. These composites, formed by electropolymerization, have applications in creating conductive pathways in polymers, suggesting potential use in electronics and sensor technology (Selampinar et al., 1997).
Mécanisme D'action
Target of Action
The compound, also known as “3-fluoropropyl 4-{2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl ether”, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the cell from progressing from the G1 phase to the S phase . This halts cell division, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound prevents this transition, disrupting the cell cycle .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross the cell membrane to interact with their targets
Result of Action
The result of the compound’s action is the inhibition of cell division, leading to cell death . This is particularly effective in cancer cells, which divide rapidly and uncontrollably . By halting the cell cycle, the compound can prevent the growth and spread of cancer cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature
Propriétés
IUPAC Name |
7-[4-(3-fluoropropoxy)phenyl]-2-(3-pyrrol-1-ylthiophen-2-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4OS/c24-10-3-14-29-18-6-4-17(5-7-18)20-8-11-25-22-16-19(26-28(20)22)23-21(9-15-30-23)27-12-1-2-13-27/h1-2,4-9,11-13,15-16H,3,10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCFIJRMEFGUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2847074.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2847076.png)




![N-(4-methoxybenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2847083.png)
![4-[(Methylamino)carbonyl]benzoic acid](/img/structure/B2847086.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)propionamide](/img/structure/B2847087.png)

![N,N-Dimethyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2847091.png)


![benzyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2847094.png)